2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol
CAS No.: 338774-91-7
VCID: VC4662187
Molecular Formula: C15H14Cl2O3S
Molecular Weight: 345.23
* For research use only. Not for human or veterinary use.
![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol - 338774-91-7](/images/structure/VC4662187.png)
Description |
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol is an organic compound classified as a sulfonyl alcohol. It features a sulfonyl group attached to a benzyl moiety, along with two chlorophenyl groups, which contribute to its unique chemical and biological properties. This compound is of interest in scientific research due to its potential biological activities and interactions with molecular targets. Structural CharacteristicsThe compound's structure comprises:
Figure 1: Chemical Structure Synthesis PathwayThe synthesis of 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves:
These reactions are sensitive to factors such as temperature, solvent choice, and catalysts, which can significantly affect yields and product purity. Biological ActivityThe compound's mechanism of action involves interactions with specific proteins and enzymes:
This makes it a candidate for studying enzyme inhibition and protein-ligand interactions in biological systems. ApplicationsPrimary applications include:
Reactivity and StabilityThe compound can undergo various chemical reactions typical of sulfonyl compounds:
These reactions are influenced by external factors such as temperature, pH, and solvent environment. Data Comparison with Related CompoundsTable 2: Comparison with Related Compounds |
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CAS No. | 338774-91-7 |
Product Name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol |
Molecular Formula | C15H14Cl2O3S |
Molecular Weight | 345.23 |
IUPAC Name | 2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol |
Standard InChI | InChI=1S/C15H14Cl2O3S/c1-15(18,11-2-4-12(16)5-3-11)10-21(19,20)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3 |
Standard InChIKey | VZHWYJAYLPYFMX-UHFFFAOYSA-N |
SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Solubility | not available |
PubChem Compound | 3252875 |
Last Modified | Aug 17 2023 |
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